Aureomix

Description

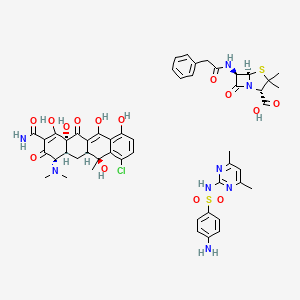

Structure

2D Structure

Properties

CAS No. |

60281-90-5 |

|---|---|

Molecular Formula |

C50H55ClN8O14S2 |

Molecular Weight |

1091.6 g/mol |

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C22H23ClN2O8.C16H18N2O4S.C12H14N4O2S/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);3-7H,13H2,1-2H3,(H,14,15,16)/t7-,8-,15-,21-,22-;11-,12+,14-;/m01./s1 |

InChI Key |

ZNAIHAPCDVUWRX-DUCUPYJCSA-N |

Isomeric SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Broad-Spectrum Activity of Chlortetracycline

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of chlortetracycline (B606653), the first discovered member of the tetracycline (B611298) class of antibiotics. It details its mechanism of action, the basis for its broad-spectrum efficacy, prevalent resistance mechanisms, and its effects on host systems. The guide includes structured data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for research and development applications.

Introduction to Chlortetracycline

Discovered in the late 1940s from Streptomyces aureofaciens, chlortetracycline (CTC) was the progenitor of the tetracycline antibiotics, a class renowned for its extensive range of activity against numerous microorganisms.[1][2] These antibiotics are characterized by a four-ring nucleus and are primarily bacteriostatic, meaning they inhibit the growth and reproduction of bacteria.[2][3] Chlortetracycline's efficacy against both Gram-positive and Gram-negative bacteria, as well as atypical pathogens like chlamydiae and mycoplasmas, established it as a cornerstone "broad-spectrum antibiotic".[4][5][6] Its applications have been widespread, not only in human and veterinary medicine for treating infections but also sub-therapeutically as a growth promoter in animal feed.[5][7]

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary antimicrobial effect of chlortetracycline is the inhibition of protein synthesis, a critical process for bacterial survival and replication.[4][8] This action is highly specific to the bacterial ribosome, which differs structurally from its eukaryotic counterpart.

2.1 Binding to the 30S Ribosomal Subunit Chlortetracycline targets the small 30S ribosomal subunit in bacteria.[4][7] It binds to a primary site, often referred to as the A-site (aminoacyl site), effectively creating a physical barrier.[4][9] This binding is a crucial step that initiates the cascade of inhibitory effects. While a primary binding site in the decoding center is well-established, some studies suggest the existence of secondary, lower-affinity binding sites on the 16S rRNA, though their clinical significance is less clear.[10][11][12]

2.2 Interference with aminoacyl-tRNA By occupying the A-site, chlortetracycline physically blocks the attachment of aminoacyl-transfer RNA (aminoacyl-tRNA) to the messenger RNA (mRNA)-ribosome complex.[5][7][8] This prevents the incorporation of new amino acids into the nascent polypeptide chain.[4] The elongation phase of protein synthesis is consequently halted, leading to a bacteriostatic effect where bacterial cells are unable to produce essential proteins required for growth and division.[4][7]

References

- 1. biomedres.us [biomedres.us]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Chlortetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]

- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetracyclines and Chloramphenicol | Pharmacology Mentor [pharmacologymentor.com]

- 7. nbinno.com [nbinno.com]

- 8. What is Chlortetracycline used for? [synapse.patsnap.com]

- 9. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]

- 10. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

initial studies on chlortetracycline inhibition of Escherichia coli growth

An In-depth Technical Guide: Initial Studies on Chlortetracycline (B606653) Inhibition of Escherichia coli Growth

Introduction

Discovered in the late 1940s, chlortetracycline was the first member of the tetracycline (B611298) class of antibiotics to be identified.[1] Its broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria, including Escherichia coli, made it a cornerstone in both veterinary and human medicine.[2][3] This technical guide delves into the foundational studies that characterized the inhibitory effects of chlortetracycline on the growth of E. coli. We will explore its mechanism of action, quantitative measures of its efficacy, the experimental protocols used in early research, and the initial understanding of resistance mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core principles of chlortetracycline's antibacterial action.

Mechanism of Action: Inhibition of Protein Synthesis

The primary antimicrobial effect of chlortetracycline is bacteriostatic, meaning it inhibits bacterial growth and reproduction rather than directly killing the cells.[3][4] This is achieved by disrupting protein synthesis, a critical process for bacterial survival.[1]

The mechanism targets the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.[1] Chlortetracycline specifically binds to the 30S ribosomal subunit.[2][3] This binding action physically blocks the aminoacyl-tRNA (tRNA) from attaching to the ribosomal acceptor site (A-site).[1][4] By preventing the binding of tRNA, chlortetracycline effectively halts the elongation of the polypeptide chain, as new amino acids cannot be added.[4] This cessation of protein synthesis ultimately stops bacterial growth.[1][4]

Interestingly, some early studies also noted that chlortetracycline caused an initial, temporary stimulation in the rate of RNA synthesis in E. coli, even as protein synthesis was inhibited.[5][6] The RNA that accumulated during this period was found to be stable in the presence of the antibiotic.[6]

Quantitative Analysis of E. coli Inhibition

The effectiveness of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium after overnight incubation.[7] Early and subsequent studies have established MIC values for chlortetracycline against various E. coli isolates. These values can vary significantly depending on whether the bacterial strain is susceptible or resistant.

| E. coli Isolate Source/Type | Chlortetracycline MIC Range (µg/mL or mg/L) | Key Findings | Reference |

| Commensal E. coli in pigs | > 16 | A 30% increase in E. coli with MIC >16 mg/l was observed during and after treatment. | [8] |

| Tetracycline-Resistant E. coli from infants | 32 - 256 | Resistant strains carried tet(A) or tet(B) genes. | [9] |

| E. coli from weaned pigs | > 8 (Resistance Breakpoint) | Used in susceptibility testing panels for NARMS. | [10] |

| E. coli from poultry meat | > 16 (Resistance Breakpoint) | High resistance rates observed against tetracyclines. | [11] |

| Tetracycline-Resistant E. coli from beef cattle | > 16 | Isolates with tet(B) gene showed higher MICs than those with tet(A). | [12] |

Note: 1 µg/mL is equivalent to 1 mg/L.

Experimental Protocols

Standardized methods are crucial for determining the MIC and ensuring reproducibility. The broth microdilution and agar (B569324) dilution methods are two of the most common early and current techniques used for antimicrobial susceptibility testing.[13]

Broth Dilution Method

The broth dilution test is a common technique for determining MIC values.[13]

-

Preparation of Antimicrobial Agent : A series of two-fold dilutions of chlortetracycline are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) within the wells of a microtiter plate.[10][13]

-

Inoculum Preparation : A standardized suspension of the test E. coli is prepared. This is typically adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ colony-forming units (CFU)/mL.[14][15]

-

Inoculation : Within 15 minutes of standardization, each well of the microtiter plate is inoculated with the bacterial suspension, resulting in a final concentration of about 5 × 10⁵ CFU/mL. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.[14]

-

Incubation : The plate is incubated under standard conditions, typically at 35°C ± 2°C for 18 to 24 hours.[16]

-

Interpretation : After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of chlortetracycline that completely inhibits growth.[7]

Agar Dilution Method

The agar dilution method is considered a reliable reference for MIC determination.[13]

-

Plate Preparation : Varying concentrations of chlortetracycline are incorporated directly into molten agar medium (e.g., Mueller-Hinton agar) before it solidifies. A series of plates is prepared, each with a different antibiotic concentration.[13][14]

-

Inoculum Preparation : As with broth dilution, a standardized bacterial suspension (0.5 McFarland) is prepared.

-

Inoculation : A defined inoculum of the E. coli suspension is applied as a spot onto the surface of each agar plate. Multiple strains can be tested on the same set of plates.[13]

-

Incubation : The plates are incubated under the same conditions as the broth dilution method.

-

Interpretation : The MIC is the lowest concentration of chlortetracycline in the agar that prevents the visible growth of the bacteria.[13]

Initial Studies on Resistance Mechanisms

The widespread use of tetracyclines quickly led to the emergence of resistant bacterial strains.[1] Initial research into the mechanisms of resistance in E. coli found that it was not due to the drug's inactivation. Instead, a primary mechanism identified was the reduced accumulation of the drug inside the bacterial cell.[17]

Studies showed that resistant E. coli cells accumulated significantly less chlortetracycline than sensitive cells.[17] This is primarily mediated by energy-dependent efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target in sufficient concentrations.[18][19] The most common genes encoding these pumps in E. coli are tet(A) and tet(B).[9][19]

Conclusion

The initial studies on chlortetracycline provided fundamental insights into its inhibitory action against E. coli. Researchers established that its bacteriostatic effect stems from the targeted inhibition of protein synthesis via binding to the 30S ribosomal subunit. Standardized protocols like broth and agar dilution were employed to quantify this inhibition, yielding MIC values that remain a critical metric in antimicrobial susceptibility testing today. Furthermore, early investigations into resistance correctly identified that active efflux of the drug, preventing it from reaching its intracellular target, was a key survival strategy for E. coli. This foundational knowledge continues to inform modern antibiotic research and the ongoing challenge of antimicrobial resistance.

References

- 1. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. Chlortetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibition of the growth of Escherichia coli by chlortetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the growth of Escherichia coli by chlortetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of chlortetracycline treatment and its subsequent withdrawal on multi-resistant Salmonella enterica serovar Typhimurium DT104 and commensal Escherichia coli in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asi.k-state.edu [asi.k-state.edu]

- 11. Investigating the Role of Antibiotics on Induction, Inhibition and Eradication of Biofilms of Poultry Associated Escherichia coli Isolated from Retail Chicken Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prevalence of Antimicrobial Resistance and Transfer of Tetracycline Resistance Genes in Escherichia coli Isolates from Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. woah.org [woah.org]

- 14. apec.org [apec.org]

- 15. Surveillance of Antimicrobial Resistance of Escherichia coli Isolates from Intestinal Contents of Dairy and Veal Calves in the Veneto Region, Northeaster Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gtfcc.org [gtfcc.org]

- 17. RESISTANCE OF ESCHERICHIA COLI TO TETRACYCLINES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Tetracycline Resistance in Escherichia coli and Persistence in the Infantile Colonic Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of chlortetracycline as the first tetracycline

This guide provides an in-depth overview of the discovery and history of chlortetracycline (B606653), the pioneering antibiotic that launched the tetracycline (B611298) class. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the experimental origins and scientific milestones of this landmark therapeutic agent.

Discovery and Historical Context

The mid-1940s represented a fervent era in antibiotic research, spurred by the success of penicillin and streptomycin. However, these "miracle drugs" were ineffective against many dangerous infections, leaving a critical gap in medical treatment.[1] This environment set the stage for a systematic hunt for new antimicrobial agents, with a focus on soil-dwelling microorganisms.

In 1945, working at Lederle Laboratories (a division of American Cyanamid), the 73-year-old botanist and mycologist Dr. Benjamin Minge Duggar led a soil screening program to discover new antibiotic-producing organisms.[2][3][4][5][6] Duggar, a retired professor from the University of Wisconsin, was brought on as a consultant to head this initiative under the direction of Dr. Yellapragada Subbarow.[2][3][4][6]

The pivotal discovery came from a soil sample collected from Sanborn Field at the University of Missouri.[3][7][8] This sample contained a golden-hued, fungus-like bacterium, an actinomycete which Duggar named Streptomyces aureofaciens.[1][3][8] The antibiotic substance isolated from this microorganism was initially called "Aureomycin," a name derived from the Latin aureus (gold) and the Greek mykes (fungus), reflecting the distinctive color of both the microbe and the compound.[1] It was later given the generic name chlortetracycline.[1]

The public announcement of Aureomycin's discovery occurred on July 21, 1948, at a conference hosted by the New York Academy of Sciences.[1] By this time, the drug had already been used successfully in human patients starting in 1947, showing remarkable efficacy against a broad spectrum of infections with minimal side effects.[1] Chlortetracycline was the first member of what would become the tetracycline family of antibiotics.[2][3][9][10]

| Year | Event | Key Figure(s) / Institution | Reference(s) |

| 1945 | Discovery of a new antibiotic-producing organism, Streptomyces aureofaciens, from a Missouri soil sample.[2][3][4][7][11] | Benjamin Minge Duggar | [2][3][4][7][11] |

| 1947 | Chlortetracycline (Aureomycin) is isolated in a relatively pure form and first administered to human patients.[1] | Lederle Laboratories | [1] |

| 1948 | Public announcement of Aureomycin at the New York Academy of Sciences on July 21.[1] First prescribed for medical use.[2][4] | Benjamin Minge Duggar | [1][2][4] |

| 1952 | The chemical structure of Aureomycin (chlortetracycline) is elucidated.[2] | Pfizer-Woodward Group | [2] |

| 1953 | Tetracycline, a semi-synthetic derivative, is patented.[2] | Pfizer Researchers | [2] |

| 1954 | The structure of Aureomycin is published.[2] | Pfizer-Woodward Group | [2] |

Experimental Protocols and Methodologies

While detailed, step-by-step protocols from the original 1940s research are not fully documented in modern literature, the general methodologies can be reconstructed based on the practices of the era.

The discovery of chlortetracycline began with a large-scale soil screening program, a common method for antibiotic discovery at the time.

-

Sample Collection : Soil samples were collected from diverse, undisturbed locations.[6] The specific sample yielding the producer organism came from Plot 23 of Sanborn Field in Missouri, which had been continuously cultivated with timothy grass without treatment since 1888.[8]

-

Culturing : The soil was subjected to culture and broth dilution assays.[6] Technicians would plate the microorganisms from the soil samples onto nutrient agar.

-

Screening for Antibiotic Activity : The resulting microbial colonies were assayed for antibiotic activity.[6] This was typically done by observing zones of growth inhibition against a panel of test bacteria, including both Gram-positive and Gram-negative organisms.[1][6] The golden-hued mold, later identified as S. aureofaciens, showed significant activity, particularly in arresting the growth of staphylococci, streptococci, and bacilli.[1]

Caption: Figure 1: The workflow from soil screening to clinical testing of chlortetracycline.

Once S. aureofaciens was identified as a promising candidate, the next step was to produce, extract, and purify the active compound.

-

Fermentation : The organism was grown in large-scale submerged fermentation tanks containing a suitable nutrient broth. This process was optimized to maximize the yield of the antibiotic.

-

Extraction : After fermentation, the active compound, chlortetracycline, was extracted from the fermentation broth. Early methods likely involved solvent extraction, such as with acid-butanol.

-

Purification : The crude extract was then subjected to further purification steps, likely involving charcoal treatment and concentration under reduced pressure, to yield a relatively pure, crystalline form of the antibiotic suitable for testing.[1]

Before human use, the purified compound underwent rigorous testing.

-

Toxicity Studies : Experiments on laboratory animals demonstrated that Aureomycin was not toxic and had a much greater effective range of action than anticipated.[1]

-

Human Trials : The first use in human patients occurred in 1947.[1] Clinicians at several hospitals reported success in treating numerous infections that had been resistant to penicillin and streptomycin, with a low incidence of side effects.[1]

Mechanism of Action

Chlortetracycline, like all tetracyclines, is a bacteriostatic agent, meaning it inhibits bacterial growth rather than directly killing the cells.[12] Its primary mechanism of action is the inhibition of protein synthesis.[11][12][13]

-

Binding to the Ribosome : Chlortetracycline binds specifically to the 30S ribosomal subunit of susceptible bacteria.[12][13]

-

Blocking tRNA Attachment : This binding physically blocks the aminoacyl-tRNA (tRNA carrying an amino acid) from attaching to the ribosomal acceptor (A) site.[10][11][13]

-

Halting Polypeptide Elongation : By preventing the incorporation of new amino acids, the antibiotic effectively halts the elongation of the growing polypeptide chain.[11][13]

-

Inhibition of Growth : Without the ability to synthesize essential proteins, the bacteria cannot grow, replicate, or carry out vital functions, leading to the cessation of the infection.[12]

Caption: Figure 2: Chlortetracycline inhibits protein synthesis by blocking the ribosomal A-site.

Quantitative Data and Properties

Chlortetracycline is characterized by the following pharmacokinetic properties.

| Parameter | Value / Description | Reference(s) |

| Bioavailability | ~30% (Oral) | [7] |

| Protein Binding | 50% to 55% | [7] |

| Metabolism | Occurs in the gastrointestinal tract and liver (~75%). | [7] |

| Metabolites | Isochlortetracycline | [7][14] |

| Elimination Half-life | 5.6 to 9 hours | [7] |

| Excretion | Approximately 60% renal and >10% biliary. | [7] |

Chlortetracycline was celebrated for its broad-spectrum activity, a significant advantage over earlier antibiotics.[9][15] It is effective against a wide range of microorganisms.

| Organism Type | Examples | Reference(s) |

| Gram-positive Bacteria | Staphylococci, Streptococci | [1][10] |

| Gram-negative Bacteria | Bacilli, E. coli | [1][10] |

| Atypical Organisms | Rickettsiae (e.g., Rocky Mountain spotted fever), Chlamydiae, Mycoplasmas | [1][10] |

| Protozoan Parasites | Various protozoans | [9][10] |

| Spirochaetes | Syphilis, Lyme disease | [2] |

Legacy and Evolution of Tetracyclines

The discovery of chlortetracycline was foundational. It not only provided a powerful new tool against infectious diseases but also established a chemical scaffold for further drug development.[15] The elucidation of its structure in 1952 paved the way for the creation of semi-synthetic analogues with improved pharmacological properties.[2] This led directly to the development of tetracycline itself (by removing the chlorine moiety), followed by second and third-generation tetracyclines like doxycycline, minocycline, and the glycylcyclines.[2][10][15]

Caption: Figure 3: Chlortetracycline was the parent compound for subsequent generations.

Conclusion

The discovery of chlortetracycline by Benjamin Minge Duggar and the team at Lederle Laboratories was a seminal event in the history of medicine. It marked the introduction of the first broad-spectrum tetracycline antibiotic, providing physicians with a vital weapon against a wide array of bacterial pathogens previously untreatable. The systematic approach of soil screening, fermentation, and chemical analysis employed in its discovery set a precedent for future antibiotic research. As the progenitor of the entire tetracycline class, chlortetracycline's legacy endures not only in its own clinical applications but also in the generations of life-saving derivatives that followed.

References

- 1. Duggar Develops the First Tetracycline Antibiotic | Research Starters | EBSCO Research [ebsco.com]

- 2. Tetracycline - Wikipedia [en.wikipedia.org]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. brainly.in [brainly.in]

- 5. prabook.com [prabook.com]

- 6. researchgate.net [researchgate.net]

- 7. Chlortetracycline - Wikipedia [en.wikipedia.org]

- 8. muarchives.missouri.edu [muarchives.missouri.edu]

- 9. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 10. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chlortetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]

- 14. m.youtube.com [m.youtube.com]

- 15. The history of the tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bacteriostatic Effects of Chlortetracycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro bacteriostatic effects of chlortetracycline (B606653), a broad-spectrum antibiotic of the tetracycline (B611298) class. This document details the molecular mechanism of action, standardized experimental protocols for evaluating its efficacy, and quantitative data on its activity against a range of bacterial species.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Chlortetracycline exerts its bacteriostatic effect by targeting and inhibiting bacterial protein synthesis, a critical process for bacterial growth and replication. The primary target of chlortetracycline is the bacterial 70S ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.[1]

The mechanism can be summarized in the following key steps:

-

Binding to the 30S Ribosomal Subunit: Chlortetracycline specifically and reversibly binds to the 30S ribosomal subunit, which is the smaller of the two ribosomal subunits.[1]

-

Blocking the A-Site: The binding site for chlortetracycline is the A-site (aminoacyl site) on the 30S subunit.[1] This site is crucial as it is the entry point for aminoacyl-tRNA (aa-tRNA) molecules, which carry the amino acids to be added to the growing polypeptide chain.

-

Steric Hindrance: By occupying the A-site, chlortetracycline creates a physical barrier, sterically hindering the stable binding of the incoming aa-tRNA to the mRNA codon being presented at that site.

-

Halting Polypeptide Elongation: This prevention of aa-tRNA binding effectively halts the elongation phase of protein synthesis.[1] Consequently, the ribosome cannot add new amino acids to the nascent peptide chain, leading to a cessation of protein production.

-

Bacteriostatic Effect: The inability to synthesize essential proteins prevents the bacteria from growing and dividing, resulting in a bacteriostatic effect.

It is noteworthy that chlortetracycline's interaction with the ribosome is facilitated by chelation with magnesium ions (Mg2+), which are essential for the structural integrity and function of the ribosome.[1]

Mechanism of Chlortetracycline Action

Quantitative Data on Bacteriostatic Activity

The in vitro bacteriostatic activity of chlortetracycline can be quantified using several standard methods, primarily by determining the Minimum Inhibitory Concentration (MIC) and by measuring the zone of inhibition in disk diffusion assays.

Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]

Table 1: MIC of Chlortetracycline against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | - | - | - | 0.25 - >128 |

| Streptococcus suis Type 2 | 20 | 0.125 | 0.25 | 0.06 - 0.25 |

| Enterococcus faecalis | - | - | - | 0.5 - 16 |

| Listeria monocytogenes | - | - | - | 1 - 4 |

Table 2: MIC of Chlortetracycline against Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | - | - | - | 0.5 - >128 |

| Pasteurella multocida | 17 | 0.5 | 0.5 | 0.25 - 0.5 |

| Bordetella bronchiseptica | 20 | 1.0 | 1.0 | 0.25 - 1.0 |

| Haemophilus pleuropneumoniae | 20 | 0.5 | 0.5 | 0.25 - 0.5 |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. The data presented is a compilation from various studies and may vary based on the specific strains and testing conditions.

Kirby-Bauer Disk Diffusion

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to antibiotics. The diameter of the zone of inhibition around an antibiotic disk is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.

Table 3: Zone of Inhibition Diameters for Chlortetracycline (30 µg disk)

| Bacterial Species | Zone Diameter Range (mm) | Interpretation |

| Staphylococcus aureus | ≥ 19 | Susceptible |

| 15 - 18 | Intermediate | |

| ≤ 14 | Resistant | |

| Enterobacteriaceae | ≥ 15 | Susceptible |

| 12 - 14 | Intermediate | |

| ≤ 11 | Resistant |

Interpretive criteria are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4] These values are for tetracycline, which is often used as the class representative for tetracyclines, including chlortetracycline.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible and comparable results when assessing the bacteriostatic effects of chlortetracycline.

Broth Microdilution for MIC Determination

This method is used to determine the MIC of chlortetracycline in a quantitative manner.

Materials:

-

Chlortetracycline hydrochloride powder

-

Appropriate solvent (e.g., sterile deionized water or ethanol, depending on solubility)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile test tubes and pipettes

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or microplate reader

Protocol:

-

Preparation of Chlortetracycline Stock Solution:

-

Accurately weigh the chlortetracycline powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

-

Serial Dilutions:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the chlortetracycline stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to achieve a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL). Discard 100 µL from the last well.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Inoculation:

-

Add 10 µL of the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control wells. The final volume in each well will be approximately 110 µL.

-

-

Controls:

-

Growth Control: A well containing CAMHB and the bacterial inoculum but no chlortetracycline.

-

Sterility Control: A well containing only CAMHB to ensure no contamination.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

The MIC is the lowest concentration of chlortetracycline at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a microplate reader.[2]

-

Broth Microdilution Workflow

Kirby-Bauer Disk Diffusion Assay

This is a standardized method for determining the susceptibility of bacteria to chlortetracycline.

Materials:

-

Chlortetracycline susceptibility disks (30 µg)

-

Mueller-Hinton agar (B569324) (MHA) plates (4 mm depth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Forceps

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Protocol:

-

Inoculum Preparation:

-

Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of MHA Plate:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes.

-

-

Application of Chlortetracycline Disks:

-

Using sterile forceps, aseptically place a chlortetracycline (30 µg) disk onto the inoculated surface of the MHA plate.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or caliper.

-

Compare the measured zone diameter to the CLSI interpretive standards (see Table 3) to determine if the bacterium is susceptible, intermediate, or resistant to chlortetracycline.[5]

-

Bacterial Growth Curve Analysis

This method is used to observe the effect of different concentrations of chlortetracycline on the growth dynamics of a bacterial population over time.

Materials:

-

Chlortetracycline stock solution

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum

-

Sterile flasks or tubes

-

Shaking incubator

-

Spectrophotometer

Protocol:

-

Preparation of Cultures:

-

Prepare a series of flasks or tubes containing the growth medium.

-

Add chlortetracycline to each flask to achieve a range of concentrations (e.g., sub-MIC, MIC, and supra-MIC levels). Include a control flask with no antibiotic.

-

-

Inoculation:

-

Inoculate each flask with a standardized bacterial suspension to a low initial optical density (OD) (e.g., OD600 of 0.05).

-

-

Incubation and Measurement:

-

Incubate the flasks in a shaking incubator at the optimal growth temperature for the bacterium.

-

At regular time intervals (e.g., every 30-60 minutes), aseptically remove a sample from each flask and measure the OD at 600 nm using a spectrophotometer.

-

-

Data Analysis:

-

Plot the OD600 values against time for each chlortetracycline concentration.

-

The resulting growth curves will illustrate the lag, exponential, stationary, and death phases of bacterial growth and how they are affected by different concentrations of the antibiotic. A delay in the onset of the exponential phase and a lower final OD are indicative of bacteriostatic activity.[6][7]

-

Bacterial Growth Curve Analysis Workflow

Conclusion

Chlortetracycline remains a significant bacteriostatic agent with a well-defined mechanism of action targeting bacterial protein synthesis. The in vitro evaluation of its efficacy relies on standardized and meticulously executed experimental protocols, such as broth microdilution for MIC determination and the Kirby-Bauer disk diffusion assay. The quantitative data derived from these methods are crucial for understanding the spectrum of activity of chlortetracycline and for guiding its appropriate use in research and clinical settings. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals exploring the bacteriostatic properties of chlortetracycline.

References

- 1. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]

- 2. idexx.com [idexx.com]

- 3. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 4. journals.asm.org [journals.asm.org]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Bistable Bacterial Growth Dynamics in the Presence of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Foundational Research on Chlortetracycline Resistance Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core foundational research into the mechanisms of bacterial resistance to chlortetracycline (B606653), the first discovered tetracycline (B611298) antibiotic. Understanding these fundamental pathways of resistance is critical for the development of novel antimicrobial strategies to combat the growing threat of antibiotic-resistant bacteria. This document details the three primary mechanisms of resistance: efflux pumps, ribosomal protection, and enzymatic inactivation. For each mechanism, we provide a summary of the key molecular players, detailed experimental protocols for their characterization, and quantitative data on their impact on chlortetracycline susceptibility.

Efflux Pumps: Actively Expelling Chlortetracycline

One of the most prevalent mechanisms of tetracycline resistance involves the active transport of the antibiotic out of the bacterial cell, thereby reducing its intracellular concentration below the threshold required for inhibiting protein synthesis. This process is mediated by membrane-bound efflux pumps.

Key Efflux Pump Families

The most well-characterized tetracycline efflux pumps belong to the Major Facilitator Superfamily (MFS). These pumps are typically encoded by tet genes located on mobile genetic elements such as plasmids and transposons, facilitating their horizontal transfer between bacterial species. Key examples include:

-

Tet(A) and Tet(B): Commonly found in Gram-negative bacteria, these pumps are among the most widespread tetracycline resistance determinants.

-

Tet(K) and Tet(L): Predominantly found in Gram-positive bacteria.

These pumps function as antiporters, utilizing the proton motive force to exchange a proton for a tetracycline-divalent metal ion complex.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the impact of various efflux pump genes on the Minimum Inhibitory Concentration (MIC) of chlortetracycline and other tetracyclines against Escherichia coli.

| Resistance Gene | Antibiotic | MIC Range (μg/mL) | Reference |

| tet(A) | Chlortetracycline | 1024 - 2048 | [1] |

| Tetracycline | 128 - 256 | [1] | |

| tet(B) | Chlortetracycline | >2048 | [1] |

| Tetracycline | 256 - 512 | [1] | |

| tet(C) | Tetracycline | 8 - 16 | [2] |

Experimental Protocol: Ethidium Bromide Accumulation Assay

This assay is a common method to assess the activity of efflux pumps. Ethidium bromide (EtBr), a fluorescent dye, is a substrate for many multidrug resistance pumps. Reduced accumulation of EtBr within the bacterial cell is indicative of active efflux.

Materials:

-

Bacterial strains (wild-type and strain expressing the efflux pump)

-

Luria-Bertani (LB) broth

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethidium bromide (EtBr) stock solution (e.g., 1 mg/mL)

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) stock solution (e.g., 10 mM in DMSO) - an efflux pump inhibitor

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader (Excitation: 530 nm, Emission: 600 nm)

Procedure:

-

Bacterial Culture Preparation: Inoculate the wild-type and resistant bacterial strains in LB broth and grow overnight at 37°C with shaking. Sub-culture the overnight cultures into fresh LB broth and grow to an mid-logarithmic phase (OD600 ≈ 0.6).

-

Cell Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellets twice with PBS. Resuspend the cells in PBS to an OD600 of 0.4.

-

Assay Setup:

-

Pipette 100 µL of the cell suspension into the wells of a 96-well plate.

-

To designated wells, add CCCP to a final concentration of 100 µM to inhibit efflux pump activity.

-

Add EtBr to all wells to a final concentration of 2 µg/mL.

-

-

Measurement: Immediately place the plate in a fluorometric microplate reader. Measure the fluorescence at regular intervals (e.g., every 5 minutes) for 60 minutes at 37°C.

-

Data Analysis: Plot fluorescence intensity versus time. A lower level of fluorescence in the absence of CCCP compared to the wild-type or the CCCP-treated cells indicates active efflux of EtBr.

Visualization of the Efflux Pump Mechanism

Caption: Chlortetracycline efflux by a Tet pump.

Ribosomal Protection: Shielding the Molecular Target

The second major mechanism of resistance involves the production of ribosomal protection proteins (RPPs). These proteins interact with the bacterial ribosome, the target of tetracyclines, and cause the release of the bound antibiotic, thereby allowing protein synthesis to resume.

Key Ribosomal Protection Proteins

The most extensively studied RPPs are Tet(M) and Tet(O). These proteins are GTPases that share structural homology with the elongation factor G (EF-G). They bind to the ribosome near the A site, where tetracycline binds, and through a GTP-dependent mechanism, induce a conformational change in the ribosome that leads to the dissociation of the tetracycline molecule.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table presents MIC data for chlortetracycline and other tetracyclines against bacterial strains expressing ribosomal protection proteins.

| Resistance Gene | Bacterial Species | Antibiotic | MIC (μg/mL) | Reference |

| tet(M) | Bifidobacterium isolates | Tetracycline | 64 | [3] |

| tet(O) | Bifidobacterium isolates | Tetracycline | Not Found | [3] |

| tet(W) | Bifidobacterium isolates | Tetracycline | 64 | [3] |

Experimental Protocol: Ribosome Binding Assay (Filter Binding)

This assay measures the ability of a compound to bind to the ribosome, often by competing with a radiolabeled ligand. In the context of resistance, it can be adapted to demonstrate the displacement of tetracycline by an RPP.

Materials:

-

Purified 70S ribosomes from a susceptible bacterial strain (e.g., E. coli)

-

[³H]-Tetracycline

-

Purified ribosomal protection protein (e.g., Tet(M))

-

GTP solution

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT)

-

Nitrocellulose filters (0.45 µm pore size)

-

Filtration apparatus

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Binding Reaction:

-

In a microcentrifuge tube, combine purified ribosomes (e.g., 50 nM) and [³H]-tetracycline (e.g., 100 nM) in binding buffer.

-

Incubate at 37°C for 15 minutes to allow binding to reach equilibrium.

-

-

RPP-mediated Displacement:

-

To the reaction mixture, add the purified RPP (e.g., Tet(M) at 1 µM) and GTP (1 mM).

-

Incubate for a further 15 minutes at 37°C.

-

Include control reactions without RPP and without GTP.

-

-

Filtration:

-

Rapidly filter the reaction mixtures through nitrocellulose filters under vacuum. The ribosomes and any bound [³H]-tetracycline will be retained on the filter.

-

Wash the filters quickly with cold binding buffer to remove unbound [³H]-tetracycline.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: A significant decrease in radioactivity on the filter in the presence of both the RPP and GTP, compared to the controls, indicates the displacement of [³H]-tetracycline from the ribosome.

Visualization of the Ribosomal Protection Mechanism

Caption: Ribosomal protection by Tet(M).

Enzymatic Inactivation: Covalent Modification of Chlortetracycline

The least common, but highly effective, mechanism of resistance is the direct enzymatic inactivation of the chlortetracycline molecule. This is carried out by a class of enzymes known as tetracycline monooxygenases.

The Tet(X) Enzyme

The best-characterized tetracycline-inactivating enzyme is Tet(X). It is a flavin-dependent monooxygenase that hydroxylates the tetracycline molecule. This modification renders the antibiotic unable to bind to the ribosome, thus neutralizing its activity. The tet(X) gene has been found in a variety of bacteria, often on mobile genetic elements.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table shows the effect of tet(X) expression on tetracycline MICs.

| Resistance Gene | Bacterial Species | Antibiotic | MIC (μg/mL) | Reference |

| tet(X) | E. coli expressing tet(X) | Tetracycline | >128 | [4] |

Experimental Protocol: Purification and Activity Assay of Tet(X)

Part 1: Heterologous Expression and Purification of His-tagged Tet(X)

-

Expression:

-

Transform E. coli BL21(DE3) with an expression vector containing the tet(X) gene with an N-terminal His-tag (e.g., pET-28a-tetX).

-

Grow the transformed cells in LB broth containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

-

-

Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).

-

Sonicate the cells on ice to lyse them.

-

Clarify the lysate by centrifugation.

-

-

Purification:

-

Apply the clarified lysate to a Ni-NTA affinity chromatography column.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the His-tagged Tet(X) protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Verify the purity of the protein by SDS-PAGE.

-

Part 2: Tet(X) Enzymatic Activity Assay

-

Reaction Mixture:

-

In a quartz cuvette, prepare a reaction mixture containing:

-

Purified Tet(X) enzyme (e.g., 1 µM)

-

NADPH (e.g., 200 µM)

-

FAD (e.g., 10 µM)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

-

-

Initiation and Measurement:

-

Initiate the reaction by adding chlortetracycline (e.g., 50 µM).

-

Immediately monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH) using a spectrophotometer.

-

-

Data Analysis: Calculate the rate of NADPH consumption to determine the enzyme's specific activity.

Visualization of the Enzymatic Inactivation Mechanism

Caption: Enzymatic inactivation of chlortetracycline by Tet(X).

This guide provides a foundational overview of the primary mechanisms of chlortetracycline resistance. A thorough understanding of these processes is essential for the continued development of effective antimicrobial therapies in the face of evolving bacterial resistance. The provided experimental protocols serve as a starting point for researchers investigating these mechanisms, and the quantitative data highlights the clinical significance of each resistance strategy.

References

- 1. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Binding Interaction between Tet(M) and the Ribosome: Requirements for Binding - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Core Active Ingredients of Aureomix®

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core active ingredients in Aureomix®, a veterinary medicated feed additive. The focus is on the scientific properties, mechanisms of action, and relevant quantitative data for chlortetracycline (B606653) and sulfamethazine, the primary components of the current this compound® S formulation.[1][2][3][4] An older formulation also contained penicillin, which has since been voluntarily withdrawn by the manufacturer.[5]

Chlortetracycline: A Broad-Spectrum Antibiotic

Chlortetracycline is a tetracycline (B611298) antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[6] It functions as a bacteriostatic agent, inhibiting the growth and reproduction of bacteria.[6]

Scientific Properties and Mechanism of Action

Chlortetracycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[7][8][9] It specifically binds to the 30S ribosomal subunit in bacteria.[6][7][8][9][10] This binding blocks the attachment of aminoacyl-tRNA to the A-site of the ribosome, which is a critical step in the elongation of the polypeptide chain.[7][8][9][10] By preventing the addition of new amino acids, chlortetracycline effectively halts protein synthesis, leading to the cessation of bacterial growth and replication.[8][9][10]

References

- 1. drugs.com [drugs.com]

- 2. This compound S 40/40 Granular for Animal Use - Drugs.com [drugs.com]

- 3. www3.zoetisus.com [www3.zoetisus.com]

- 4. This compound® S 40/40 Granular - PAHC [pahc.com]

- 5. Zoetis [zoetisus.com]

- 6. nbinno.com [nbinno.com]

- 7. m.youtube.com [m.youtube.com]

- 8. What is the mechanism of Chlortetracycline? [synapse.patsnap.com]

- 9. What is Chlortetracycline used for? [synapse.patsnap.com]

- 10. Chlortetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Quantification of Chlortetracycline in Soil Samples by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlortetracycline (B606653) (CTC) is a broad-spectrum tetracycline (B611298) antibiotic extensively used in veterinary medicine for disease treatment and growth promotion in livestock.[1][2] The application of animal manure as fertilizer can lead to the contamination of soil with CTC, posing potential risks of antibiotic resistance development in the environment and contamination of water resources and crops. Consequently, sensitive and selective analytical methods are crucial for monitoring CTC residues in soil. This application note details a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of chlortetracycline in soil samples. The protocol provides a comprehensive guide from sample preparation to data analysis, ensuring accurate and reproducible results.

Experimental Protocols

1. Materials and Reagents

-

Chlortetracycline hydrochloride (analytical standard)

-

Internal Standard (IS), e.g., Demeclocycline or a stable isotope-labeled CTC

-

Methanol (B129727) (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

EDTA (Ethylenediaminetetraacetic acid)

-

McIlvaine buffer (pH 4.0)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X or similar polymeric reversed-phase)

-

Syringe filters (0.22 µm, PTFE or PVDF)

2. Sample Preparation

The extraction and clean-up procedure is critical for removing matrix interferences from complex soil samples.

2.1. Soil Sample Pre-processing

-

Air-dry the soil samples at room temperature (not exceeding 40°C) until a constant weight is achieved.[3]

-

Remove any large debris, such as stones and plant material.

-

Grind the dried soil using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.[4]

-

Store the processed soil samples in airtight containers at -20°C until extraction.

2.2. Extraction

An effective extraction method is crucial for the quantitative recovery of chlortetracycline from soil. One widely used and effective method involves pressurized liquid extraction (PLE) or a solvent extraction with an acidic buffer.[5][6][7]

-

Weigh 5 g of the pre-processed soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Fortify the sample with an appropriate amount of the internal standard solution.

-

Add 20 mL of an extraction solvent, such as EDTA/McIlvaine buffer mixed with an organic solvent like acetone (B3395972) or methanol.[8] A common extraction solution is a mixture of acetone and EDTA/McIlvaine buffer.[8]

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Sonciate the sample for 15 minutes in an ultrasonic bath.

-

Centrifuge the sample at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process (steps 3-7) on the soil pellet with another 20 mL of the extraction solvent to maximize recovery.

-

Combine the supernatants from both extractions.

2.3. Solid-Phase Extraction (SPE) Clean-up

A clean-up step is necessary to remove co-extracted matrix components that can cause ion suppression in the mass spectrometer.[5][9]

-

Condition a polymeric reversed-phase SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Load the combined supernatant from the extraction step onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the chlortetracycline and the internal standard with 6 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

3. HPLC-MS/MS Analysis

3.1. HPLC Conditions

-

Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity HSS T3, 100 x 2.1 mm, 1.8 µm).[1]

-

Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile.[1][9]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.[1]

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases to elute the analyte.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 10 | 90 |

| 10.0 | 10 | 90 |

| 10.1 | 95 | 5 |

| 15.0 | 95 | 5 |

3.2. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

-

Ion Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Capillary Voltage: 3.0 kV.

-

Data Acquisition: Multiple Reaction Monitoring (MRM).

MRM Transitions for Chlortetracycline

The selection of appropriate MRM transitions is crucial for the selective and sensitive detection of chlortetracycline. Two transitions are typically monitored for each analyte: one for quantification and one for confirmation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Chlortetracycline | 479.1 | 444.1 | 462.1 | 20-30 |

| Internal Standard (e.g., Demeclocycline) | 465.1 | 430.1 | 154.1 | 20-30 |

Note: Collision energies should be optimized for the specific instrument being used. The MRM transitions m/z 479 → 444 and m/z 479 → 462 are commonly cited for chlortetracycline.[2][10]

Data Presentation

The following tables summarize typical quantitative data for the HPLC-MS/MS method for chlortetracycline in soil.

Table 1: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity (R²) | > 0.99 | [8] |

| Limit of Detection (LOD) | 0.5 - 2.0 µg/kg | [11] |

| Limit of Quantification (LOQ) | 1.0 - 20.0 µg/kg | [6][11] |

| Recovery | 71 - 96% | [6][7] |

| Precision (RSD%) | < 15% | [6][7] |

Table 2: Comparison of Extraction Methods

| Extraction Method | Solvent/Conditions | Average Recovery (%) | Key Advantages | Reference |

| Pressurized Liquid Extraction (PLE) | Methanol:Acetate Buffer (50:50, v/v), pH 8 | 22 - 99% (soil dependent) | High efficiency, automated | [5] |

| Solvent Extraction | Acetone-HCl-Water (13:1:6, v/v/v) | 92 - 101% (manure) | Simple, rapid | [12] |

| Solvent Extraction | EDTA/McIlvaine Buffer | 92 - 108% (animal tissues) | Good for chelating metals | [8] |

Mandatory Visualization

Caption: Experimental workflow for chlortetracycline analysis in soil.

Caption: Logical steps in the soil sample preparation protocol.

References

- 1. fda.gov [fda.gov]

- 2. Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline using liquid chromatography tandem mass spectrometry | FDA [fda.gov]

- 3. agcrops.osu.edu [agcrops.osu.edu]

- 4. sbr-1.itrcweb.org [sbr-1.itrcweb.org]

- 5. Addressing the challenges of tetracycline analysis in soil: extraction, clean-up, and matrix effects in LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of tetracycline residues in soil by pressurized liquid extraction and liquid chromatography tandem mass spectrometry [agris.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. repositorio.uchile.cl [repositorio.uchile.cl]

- 9. Addressing the challenges of tetracycline analysis in soil: extraction, clean-up, and matrix effects in LC-MS - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Application Note & Protocol: High-Efficiency Extraction of Chlortetracycline from Animal Tissues

Introduction

Chlortetracycline (B606653) (CTC) is a broad-spectrum tetracycline (B611298) antibiotic extensively used in veterinary medicine for the treatment and prevention of bacterial infections and as a growth promoter in food-producing animals.[1][2] The presence of CTC residues in edible animal tissues, such as muscle, liver, and kidney, is a significant concern for food safety and public health. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for chlortetracycline in various food products. Accurate monitoring of these residues is crucial to ensure compliance with these regulations and to safeguard consumer health.

This application note provides a detailed protocol for the efficient extraction and purification of chlortetracycline from various animal tissues, including muscle, liver, and kidney. The described methodology employs a combination of liquid extraction and solid-phase extraction (SPE) for sample cleanup, followed by high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive and selective quantification.[3][4][5]

Principle

The protocol is based on the extraction of chlortetracycline from homogenized animal tissue using an acidic buffer solution. This is followed by protein precipitation and subsequent cleanup and concentration of the analyte using solid-phase extraction (SPE). The final extract is then analyzed by HPLC-MS/MS. The use of an acidic buffer aids in the extraction of tetracyclines, which are known to chelate with metal ions.[4] The SPE step is critical for removing matrix interferences and concentrating the analyte, thereby enhancing the sensitivity and robustness of the analytical method.[1][6]

Quantitative Data Summary

The following table summarizes the performance characteristics of chlortetracycline extraction and analysis from various animal tissues as reported in the literature.

| Tissue | Extraction Method | Analytical Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Pig Kidney | Oxalic acid buffer extraction, SPE | LC-DAD | >70 | - | - | [7] |

| Bovine Muscle | Solid-phase extraction | HPLC-DAD | >83.2 | - | - | [8] |

| Chicken Muscle | Isotope dilution | LC-MS/MS | 97.7-102.6 | - | <0.2 | [4] |

| Animal Muscle | Solid-phase extraction | UPLC-MS/MS | 62.6-119.0 | 0.10-0.15 | 0.20-0.50 | [5] |

| Bovine/Porcine Muscle | EDTA-McIlvaine buffer, SPE | HPLC-UV | - | ~50 | - | [9] |

| Animal Tissue | Glycine-HCl buffer, SPE | HPLC-Fluorescence | - | 20 | 50 | [10][11] |

| Muscle and Kidney | Glycine-HCl buffer, SPE | LC-MS | - | 10-20 | - | [12] |

Experimental Protocols

1. Reagents and Materials

-

Chlortetracycline hydrochloride reference standard

-

Methanol (B129727), HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid, LC-MS grade

-

Disodium (B8443419) ethylenediaminetetraacetate (B1237979) (EDTA)

-

Citric acid

-

Disodium hydrogen phosphate

-

Trichloroacetic acid

-

Oasis HLB SPE cartridges (or equivalent)

-

Ultrapure water

-

Animal tissue (muscle, liver, kidney)

2. Equipment

-

High-speed homogenizer

-

Centrifuge

-

Solid-phase extraction manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Analytical balance

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

3. Preparation of Solutions

-

Extraction Buffer (EDTA-McIlvaine Buffer, pH 4.0): Prepare a solution of 0.1 M citric acid and 0.2 M disodium hydrogen phosphate. Mix to adjust the pH to 4.0. Dissolve EDTA to a final concentration of 0.1 M.

-

Protein Precipitation Solution: 20% (w/v) Trichloroacetic acid in water.

-

SPE Conditioning Solution: Methanol

-

SPE Equilibration Solution: Ultrapure water

-

SPE Wash Solution: 5% Methanol in ultrapure water.

-

SPE Elution Solution: Methanol

4. Sample Preparation and Extraction

-

Weigh 2-5 g of homogenized animal tissue into a 50 mL centrifuge tube.

-

Add 20 mL of EDTA-McIlvaine buffer.

-

Homogenize the sample for 1-2 minutes using a high-speed homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and transfer it to a clean centrifuge tube.

-

Add 2 mL of 20% trichloroacetic acid solution to the supernatant to precipitate proteins.

-

Vortex for 30 seconds and let it stand for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Filter the resulting supernatant through a 0.45 µm filter.

5. Solid-Phase Extraction (SPE) Cleanup

-

Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the filtered supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the chlortetracycline with 5 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

6. HPLC-MS/MS Analysis

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at 5-10% B, increasing to 95% B over several minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for tetracyclines.[5]

-

MS/MS Detection: Monitor the precursor ion and at least two product ions for chlortetracycline in Multiple Reaction Monitoring (MRM) mode for accurate quantification and confirmation.

Visualizations

Caption: Workflow for Chlortetracycline Extraction from Animal Tissues.

References

- 1. Solid-Phase Extraction and Simultaneous Determination of Tetracycline Residues in Edible Cattle Tissues Using an HPLC-FL Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination of Tetracyclines Residues in Bovine Milk Samples by Solid Phase Extraction and HPLC-FL Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accurate determination of four tetracycline residues in chicken meat by isotope dilution-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of tetracyclines in animal muscle tissues by ultra performance liquid chromatography- tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chlortetracycline, oxytetracycline, and tetracycline in edible animal tissues, liquid chromatographic method: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical procedure for the determination of chlortetracycline and 4-epi-chlortetracycline in pig kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validation of a high-performance liquid chromatography method for the determination of oxytetracycline, tetracycline, chlortetracycline and doxycycline in bovine milk and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of tetracycline antibiotics in animal tissues of food-producing animals by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of chlortetracycline residues in tissues using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of chlortetracycline residues in tissues using high-performance liquid chromatography with fluorescence detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. Confirmatory assay for the determination of tetracycline, oxytetracycline, chlortetracycline and its isomers in muscle and kidney using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

using chlortetracycline fluorescence to measure intracellular calcium concentration

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger involved in a myriad of cellular processes, including signal transduction, muscle contraction, neurotransmitter release, and gene expression. The ability to accurately measure intracellular calcium concentrations ([Ca²⁺]i) is crucial for understanding these fundamental physiological events and for the development of novel therapeutics targeting calcium signaling pathways. Chlortetracycline (B606653) (CTC) is a fluorescent probe that has been utilized for decades to monitor changes in intracellular calcium, particularly within membrane-enclosed compartments. This application note provides a detailed overview of the principles and protocols for using CTC fluorescence to measure intracellular calcium concentrations.

Principle of the Method

Chlortetracycline is a fluorescent antibiotic that forms a chelate complex with divalent cations, most notably calcium and magnesium. Upon binding to Ca²⁺ in a hydrophobic environment, such as within the lipid bilayer of intracellular membranes, the fluorescence quantum yield of CTC is significantly enhanced. This property allows for the visualization and quantification of membrane-associated calcium. The fluorescence intensity of the CTC-Ca²⁺ complex is proportional to the concentration of calcium within these specific cellular microdomains.

It is important to note that CTC primarily measures calcium sequestered in intracellular stores like the endoplasmic reticulum (ER), sarcoplasmic reticulum (SR), and mitochondria, rather than cytosolic free calcium. The probe's fluorescence is also sensitive to the local pH, a factor that must be considered in experimental design and data interpretation.

Data Presentation

The following table summarizes key quantitative data for the use of chlortetracycline in measuring intracellular calcium.

| Parameter | Value | Reference(s) |

| Excitation Wavelength (λex) | ~380-400 nm | [1] |

| Emission Wavelength (λem) | ~520-530 nm | [1] |

| Typical Working Concentration | 20 - 500 µM | [2] |

| Incubation Time | 15 - 60 minutes | [2] |

| Dissociation Constant (Kd) for Ca²⁺ | Not well-established; empirical determination recommended. |

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Measurement of Intracellular Calcium using Fluorescence Microscopy

This protocol describes the use of CTC for visualizing changes in intracellular calcium stores in cultured cells.

Materials:

-

Chlortetracycline hydrochloride (CTC)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable physiological buffer

-

Cell culture medium

-

Coverslips or imaging-compatible microplates

-

Adherent cells of interest

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent UV excitation filter)

-

Calcium ionophore (e.g., ionomycin) as a positive control

-

Calcium chelator (e.g., EGTA) as a negative control

Procedure:

-

Cell Preparation:

-

Seed cells on sterile glass coverslips or in imaging-compatible microplates and culture until they reach the desired confluency.

-

-

CTC Loading Solution Preparation:

-

Prepare a 10 mM stock solution of CTC in DMSO. Store protected from light at -20°C.

-

On the day of the experiment, dilute the CTC stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., Krebs-Ringer-HEPES) to a final working concentration of 50-100 µM.

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the CTC loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal loading time may vary depending on the cell type and should be determined empirically.[2]

-

-

Washing:

-

After incubation, gently wash the cells two to three times with pre-warmed PBS or the imaging buffer to remove excess CTC.

-

-

Imaging:

-

Mount the coverslip on a microscope slide with a drop of imaging buffer or add fresh imaging buffer to the microplate wells.

-

Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for CTC (Excitation: ~380-400 nm, Emission: ~520-530 nm).

-

Acquire baseline fluorescence images.

-

To observe changes in intracellular calcium, cells can be stimulated with agonists of interest. For positive and negative controls, treat cells with a calcium ionophore (e.g., 1-5 µM ionomycin) to increase intracellular calcium or a calcium chelator (e.g., 5 mM EGTA in calcium-free medium) to deplete it.

-

-

Data Analysis:

-

Analyze the changes in fluorescence intensity in specific regions of interest (ROIs) over time using appropriate image analysis software. A decrease in CTC fluorescence is typically interpreted as a release of calcium from intracellular stores.

-

Protocol 2: Quantitative Measurement of Intracellular Calcium using a Spectrofluorometer

This protocol provides a method for quantifying changes in intracellular calcium in a cell suspension.

Materials:

-

Chlortetracycline hydrochloride (CTC)

-

DMSO

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Cell suspension of interest

-

Spectrofluorometer with temperature control and stirring capabilities

-

Calcium ionophore (e.g., ionomycin)

-

Calcium chelator (e.g., EGTA)

-

Digitonin (B1670571) or other permeabilizing agent for in situ calibration

Procedure:

-

Cell Preparation:

-

Harvest cells and resuspend them in a physiological buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

-

CTC Loading:

-

Add CTC from a stock solution to the cell suspension to a final concentration of 50-100 µM.

-

Incubate the cell suspension for 30-60 minutes at 37°C with gentle agitation, protected from light.

-

-

Measurement:

-

Transfer the cell suspension to a quartz cuvette and place it in the spectrofluorometer.

-

Set the excitation wavelength to ~390 nm and the emission wavelength to ~525 nm.

-

Record the baseline fluorescence for a few minutes.

-

Add the stimulus of interest and continue recording the fluorescence to monitor changes in intracellular calcium.

-

-

In Situ Calibration:

-

To obtain a quantitative measure of calcium concentration, an in situ calibration can be performed at the end of each experiment.[3]

-

Add a cell-permeabilizing agent like digitonin to the cell suspension to allow for the equilibration of extracellular and intracellular calcium.

-

Record the maximum fluorescence (F_max) by adding a saturating concentration of CaCl₂.

-

Record the minimum fluorescence (F_min) by adding a calcium chelator like EGTA.

-

The intracellular calcium concentration can then be estimated using the Grynkiewicz equation, although the Kd for CTC and Ca²⁺ will need to be determined empirically for the specific experimental conditions.

-

Mandatory Visualizations

Caption: Experimental workflow for measuring intracellular calcium with CTC.

Caption: Signaling pathway of intracellular calcium release measured by CTC.

Limitations and Considerations

-

Specificity: CTC binds to both Ca²⁺ and Mg²⁺, although its fluorescence enhancement is greater with Ca²⁺. Changes in intracellular Mg²⁺ could potentially interfere with the measurements.

-

pH Sensitivity: The fluorescence of CTC is pH-dependent. Therefore, it is crucial to maintain a stable pH during experiments, and any experimental manipulation that alters intracellular pH could affect the CTC signal.

-

Mitochondrial Effects: As a tetracycline (B611298) antibiotic, CTC can interfere with mitochondrial function, particularly at higher concentrations.[4] It is advisable to use the lowest effective concentration of CTC and to perform control experiments to assess any potential impact on cell viability and mitochondrial health.

-

Qualitative vs. Quantitative Data: While CTC is an excellent tool for visualizing the release of calcium from intracellular stores, obtaining precise quantitative data can be challenging due to the difficulty in determining the in situ Kd of the probe and the heterogeneity of its distribution within the cell.

-

Phototoxicity and Photobleaching: Like many fluorescent probes, CTC is susceptible to photobleaching and can induce phototoxicity upon prolonged exposure to excitation light. It is recommended to use the lowest possible light intensity and exposure times during imaging.

Conclusion